molecular formula C14H14O3 B11878220 1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- CAS No. 61983-12-8

1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl-

Cat. No.: B11878220
CAS No.: 61983-12-8
M. Wt: 230.26 g/mol
InChI Key: OCCKUXIVADQELI-UHFFFAOYSA-N
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Description

1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE is an organic compound that features a naphthalene ring substituted with two hydroxyl groups and a methylpropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE typically involves the reaction of 3,4-dihydroxynaphthalene with 2-methylpropan-1-one under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carbonyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydroxynaphthalene: Similar structure but lacks the methylpropanone group.

    2-Methyl-1,4-naphthoquinone: Contains a quinone group instead of hydroxyl groups.

    3,4-Dihydroxynaphthalene: Lacks the methylpropanone group.

Uniqueness

1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE is unique due to the presence of both hydroxyl groups and a methylpropanone group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

61983-12-8

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

1-(3,4-dihydroxynaphthalen-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C14H14O3/c1-8(2)12(15)11-7-9-5-3-4-6-10(9)13(16)14(11)17/h3-8,16-17H,1-2H3

InChI Key

OCCKUXIVADQELI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC2=CC=CC=C2C(=C1O)O

Origin of Product

United States

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